molecular formula C10H22O2 B087997 Di-tert-amyl peroxide CAS No. 10508-09-5

Di-tert-amyl peroxide

Cat. No.: B087997
CAS No.: 10508-09-5
M. Wt: 174.28 g/mol
InChI Key: JJRDRFZYKKFYMO-UHFFFAOYSA-N
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Description

Di-tert-amyl peroxide is an organic peroxide characterized by its molecular structure, featuring tert-amyl groups in a peroxide framework. This compound is widely used as a radical initiator in various chemical reactions, particularly in the initiation of polymerization reactions. It is a slightly yellowish, mobile liquid with a molar mass of 174.2 g/mol and a density of approximately 0.83 g/cm³ at 20°C .

Scientific Research Applications

Di-tert-amyl peroxide has a wide range of applications in scientific research and industry:

    Chemistry: Used as a radical initiator in the synthesis of polymers and copolymers. .

    Biology and Medicine: Employed in the study of free radical mechanisms and their effects on biological systems.

    Industry: Utilized in the polymer manufacturing industry for the production of various plastics and composites.

Mechanism of Action

DTAP acts as an initiator for the polymerization in mass and solution, especially for the production of high-solid varnishes . More selective radical formation, therefore narrower MW-distribution, lower viscosity, and higher solid contents can be achieved compared to Di(tert.butyl)peroxide (DTBP) .

Safety and Hazards

DTAP is classified as Organic Peroxide, Type E, H242 . It’s recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling DTAP . It’s also advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

DTAP is useful for high-temperature polymerization of solvent-borne acrylic resins for coatings, mainly used in automotive or industrial markets . Tertiary-amyl peroxides yield acrylics with good polydispersity and lower solution viscosity as the free radicals produced are more selective . This reduces hydrogen abstraction (crosslinking) of the polymer species .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-amyl peroxide is synthesized through the reaction of tert-amyl alcohol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:

    Formation of tert-amyl hydroperoxide: Tert-amyl alcohol reacts with hydrogen peroxide in the presence of an acid catalyst to form tert-amyl hydroperoxide.

    Conversion to this compound: The tert-amyl hydroperoxide is then further reacted with tert-amyl alcohol to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The crude product is often purified by repeated washings with sodium hydroxide solution and rectification under vacuum to achieve a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Di-tert-amyl peroxide primarily undergoes homolytic cleavage of the peroxide bond, leading to the formation of free radicals. These radicals can initiate various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-2-(2-methylbutan-2-ylperoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-7-9(3,4)11-12-10(5,6)8-2/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRDRFZYKKFYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OOC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051533
Record name Bis(2-methylbutan-2-yl) peroxide
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Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10508-09-5
Record name tert-Amyl peroxide
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Record name Di-tert-amyl peroxide
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Record name Peroxide, bis(1,1-dimethylpropyl)
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Record name Bis(2-methylbutan-2-yl) peroxide
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Record name Di-tert-pentyl peroxide
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Record name DI-TERT-AMYL PEROXIDE
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Synthesis routes and methods I

Procedure details

tert-butyl peroxide and cumyl peroxide;
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Synthesis routes and methods II

Procedure details

2,5-di(tert.-butyl peroxy)-2,5-dimethyl-3-hexane; 2,5-di(tert.-butyl peroxy)-2,5-dimethyl hexane, tert.-butylcumyl peroxide; di(tert.-butyl)peroxide; dicumyl peroxide; di(tert.-butyl peroxide-iso-propyl)benzene, butyl-4,4-bis(tert.-butyl peroxy)valerate; 1,1-bis(tert.-butyl peroxy)-3,3,5-trimethyl cyclohexane; tert.-butylperoxy benzoate, diene benzoyl peroxide are e.g. suitable as a peroxide.
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2,5-di(tert.-butyl peroxy)-2,5-dimethyl-3-hexane
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[Compound]
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diene benzoyl peroxide
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peroxide
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di(tert.-butyl peroxide-iso-propyl)benzene
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tert.-butylperoxy benzoate
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Synthesis routes and methods III

Procedure details

In similar manner, although optimal conditions may vary, hydrogen peroxide may be reacted with methyl t-amyl ether to provide t-amyl hydroperoxide or di-t-amyl peroxide; with methyl t-hexyl ether to provide t-hexyl hydroperoxide or di-t-hexyl peroxide; with ethyl t-butyl ether to provide t-butyl hydroperoxide or di-t-butyl peroxide; with ethyl t-amyl ether to provide t-amyl hydroperoxide or di-t-amyl peroxide; with ethyl t-hexyl ether to provide t-hexyl hydroperoxide or di-t-hexyl peroxide; with n-propyl t-butyl ether to provide t-butyl hydroperoxide or di-t-butyl peroxide; with n-propyl t-amyl ether to provide t-amyl hydroperoxide or di t-amyl peroxide; or with n-propyl t-hexyl ether to provide t-hexyl hydroperoxide or di-t-hexyl peroxide. Illustrative of reactions employing hydroperoxide reactants are the reaction of t-butyl hydroperoxide with methyl t-butyl ether to provide di-t-butyl peroxide; the reaction of t-hexyl hydroperoxide with methyl t-hexyl ether to provide di-t-hexyl peroxide; the reaction of t-butyl hydroperoxide with methyl t-amyl ether to provide t-butyl t-amyl peroxide; the reaction of t-butyl hydroperoxide with methyl t-hexyl ether to provide t-butyl t-hexyl peroxide; and the reaction of t-amyl hydroperoxide with ethyl t-hexyl ether to provide t-amyl t-hexyl peroxide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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